MAGE-3 (149-160) refers to a specific peptide derived from the MAGE-3 protein, which is part of the cancer/testis antigen family. This peptide has garnered attention in immunotherapy research due to its potential role in eliciting cytotoxic T lymphocyte responses against tumors, particularly in cancers such as melanoma and head and neck squamous cell carcinoma. MAGE-3 is classified as a cancer/testis antigen, meaning it is typically expressed in testicular germ cells and various tumors but not in normal somatic tissues, making it an attractive target for cancer immunotherapy.
The MAGE-3 peptide (149-160) is synthesized from the MAGE-3 gene, which is located on chromosome X. The specific sequence of the peptide is derived from the full-length MAGE-3 protein, which consists of multiple domains involved in immune recognition and response. The synthesis of this peptide is often performed using solid-phase peptide synthesis techniques, which allow for precise control over the sequence and modifications of the peptide.
MAGE-3 belongs to the MAGE family of proteins, which are classified as cancer/testis antigens. These proteins are characterized by their restricted expression pattern, being found predominantly in germ cells of the testis and various malignancies. The MAGE family is further divided into several subfamilies, including MAGE-A, MAGE-B, and MAGE-C, with MAGE-3 being part of the MAGE-A subfamily.
The synthesis of MAGE-3 (149-160) involves solid-phase peptide synthesis using F-MOC (9-fluorenylmethoxycarbonyl) technology. This method allows for the stepwise assembly of amino acids on a solid support, facilitating the formation of peptides with high purity.
The molecular structure of MAGE-3 (149-160) can be represented by its amino acid sequence: FLWGPRALV. This sequence corresponds to a segment within the larger MAGE-3 protein that is critical for T-cell recognition.
The molecular weight of this peptide is approximately 1,300 Daltons. Its structure allows it to bind to major histocompatibility complex class I molecules (HLA-A*0201), facilitating T-cell recognition and activation.
MAGE-3 (149-160) does not participate in classical chemical reactions like small organic molecules; instead, its interactions are primarily biological:
The activation process involves several steps:
The mechanism by which MAGE-3 (149-160) exerts its effects involves several key steps:
Studies have shown that cytotoxic T lymphocytes generated against MAGE-3 can significantly reduce tumor growth in models of head and neck squamous cell carcinoma .
MAGE-3 (149-160) is a hydrophilic peptide due to its amino acid composition, which affects its solubility and interaction with biological membranes.
Relevant data indicate that peptides like MAGE-3 can be sensitive to proteolytic degradation, necessitating careful handling during experimental procedures .
MAGE-3 (149-160) has several applications in scientific research and clinical settings:
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4